molecular formula C14H14BrNO B1400978 2-Bromo-N-2-naphthylbutanamide CAS No. 1282180-24-8

2-Bromo-N-2-naphthylbutanamide

Cat. No.: B1400978
CAS No.: 1282180-24-8
M. Wt: 292.17 g/mol
InChI Key: AONFVIPUDZZEDR-UHFFFAOYSA-N
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Description

“2-Bromo-N-2-naphthylbutanamide” is a chemical compound with the molecular formula C14H14BrNO . It has a molecular weight of 292.17 .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 460.2±28.0 °C and its predicted density is 1.437±0.06 g/cm3 . The predicted pKa value is 13.05±0.30 .

Scientific Research Applications

Synthesis of Non-Steroidal Anti-Inflammatory Agents

Compounds similar to 2-Bromo-N-2-naphthylbutanamide are critical intermediates in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-Bromo-6-methoxynaphthalene is an essential intermediate in synthesizing nabumetone and naproxen, highlighting its significance in pharmaceutical manufacturing (Xu & He, 2010).

Advanced Materials and Supramolecular Chemistry

Bromo-substituted naphthalene derivatives are utilized in materials and supramolecular chemistry. These compounds serve as precursors for core-substituted naphthalene diimides, which have applications in numerous research fields due to their unique electronic and structural properties (Ping, 2012).

Green Chemistry Applications

The use of ionic liquids for cleavage and regeneration of phenols from ethers represents a green chemistry application. This process utilizes the high nucleophilicity of bromide ions in ionic liquid form, demonstrating an environmentally friendly method for modifying organic compounds (Boovanahalli et al., 2004).

Organic Synthesis and Catalysis

Bromo-naphthol compounds are explored in organic synthesis for their ability to form C-C and C-S bonds under catalytic conditions. These reactions are pivotal in the synthesis of complex organic molecules, showcasing the versatility of bromo-substituted compounds in catalysis and synthesis strategies (Strada et al., 2019).

Molecular Structures and Ligand Behavior

Research on bromine-substituted aminonaphthoquinones and their binding studies with metal ions illustrates the application of bromo-naphthyl compounds in understanding molecular structures and ligand behavior. These studies contribute to the development of new materials and the exploration of their electronic properties (Agarwal et al., 2016).

Properties

IUPAC Name

2-bromo-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-13(15)14(17)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONFVIPUDZZEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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